REACTION_CXSMILES
|
[Cl:1][C:2]([C:6]1[CH:7]=[CH:8][C:9]([C:12]([OH:14])=O)=[N:10][CH:11]=1)=[C:3]([Cl:5])[Cl:4].S(Cl)([Cl:17])=O>>[Cl:1][C:2]([C:6]1[CH:7]=[CH:8][C:9]([C:12]([Cl:17])=[O:14])=[N:10][CH:11]=1)=[C:3]([Cl:5])[Cl:4]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=C(Cl)Cl)C=1C=CC(=NC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The above reaction
|
Type
|
CUSTOM
|
Details
|
The crude 5-trichlorovinyl pyridine-2-carboxylic acid chloride are used without further purification in subsequent steps
|
Name
|
|
Type
|
|
Smiles
|
ClC(=C(Cl)Cl)C=1C=CC(=NC1)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |